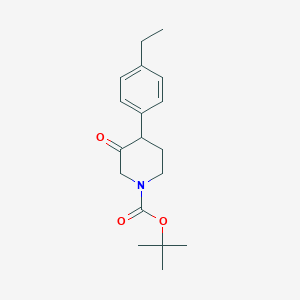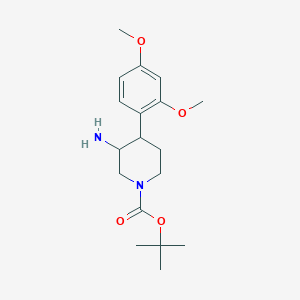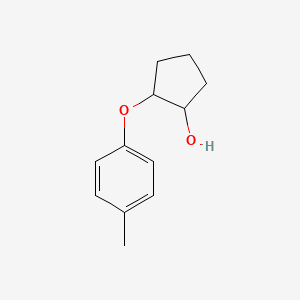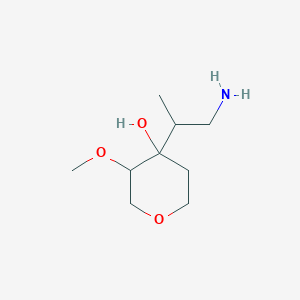
4-(1-Aminopropan-2-yl)-3-methoxyoxan-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Aminopropan-2-yl)-3-methoxyoxan-4-ol is a synthetic compound with a unique structure that includes an oxane ring substituted with an aminopropyl group and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminopropan-2-yl)-3-methoxyoxan-4-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methoxyoxan-4-ol with 1-aminopropan-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications.
化学反応の分析
Types of Reactions
4-(1-Aminopropan-2-yl)-3-methoxyoxan-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the aminopropyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Reduced forms with altered functional groups.
Substitution: Substituted derivatives with various functional groups attached to the aminopropyl group.
科学的研究の応用
4-(1-Aminopropan-2-yl)-3-methoxyoxan-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including its effects on neurotransmitter systems.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(1-Aminopropan-2-yl)-3-methoxyoxan-4-ol involves its interaction with specific molecular targets and pathways. The aminopropyl group can interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the methoxy group may influence the compound’s binding affinity and selectivity for certain targets. These interactions can lead to various biochemical and physiological effects, including changes in neurotransmitter release and receptor activation.
類似化合物との比較
Similar Compounds
4-(1-Aminopropan-2-yl)-2-fluorophenol: A fluorinated analog with similar structural features but different electronic properties.
1-Aminopropan-2-ol: A simpler analog with a hydroxyl group instead of the oxane ring.
2-Fluoroamphetamine: A compound with a similar aminopropyl group but different aromatic substitution.
Uniqueness
4-(1-Aminopropan-2-yl)-3-methoxyoxan-4-ol is unique due to its combination of an oxane ring, aminopropyl group, and methoxy group This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
特性
分子式 |
C9H19NO3 |
|---|---|
分子量 |
189.25 g/mol |
IUPAC名 |
4-(1-aminopropan-2-yl)-3-methoxyoxan-4-ol |
InChI |
InChI=1S/C9H19NO3/c1-7(5-10)9(11)3-4-13-6-8(9)12-2/h7-8,11H,3-6,10H2,1-2H3 |
InChIキー |
XXRCXEAXTNTTDC-UHFFFAOYSA-N |
正規SMILES |
CC(CN)C1(CCOCC1OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(Aminomethyl)-2-methylcyclopentyl]methanol](/img/structure/B13171299.png)
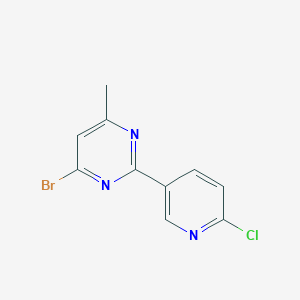

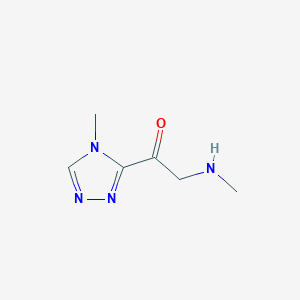

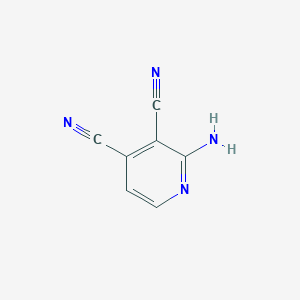
![Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13171339.png)
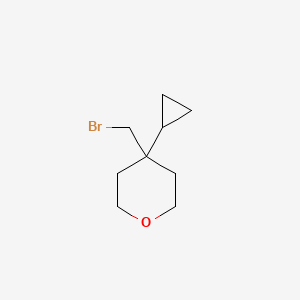
![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one oxime](/img/structure/B13171361.png)
![2-Chloro-1-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]ethanone](/img/structure/B13171364.png)
